![molecular formula C20H18BrN5O B5556827 (E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5556827.png)
(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
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Overview
Description
(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole ring, a triazole ring, and a bromophenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, including the formation of the indole ring, the introduction of the bromophenoxy group, and the attachment of the triazole ring. Common reagents used in these reactions include bromine, phenol derivatives, and triazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and minimize by-products. Advanced techniques like microwave-assisted synthesis and catalytic processes can also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials with applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
5,10,15,20-tetrakis(4-bromophenyl)porphyrin: A porphyrin derivative with bromophenyl groups, used in various chemical applications.
Uniqueness
(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its combination of an indole ring, a triazole ring, and a bromophenoxy group. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[1-[2-(4-bromophenoxy)ethyl]-2-methylindol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O/c1-15-19(12-24-25-13-22-23-14-25)18-4-2-3-5-20(18)26(15)10-11-27-17-8-6-16(21)7-9-17/h2-9,12-14H,10-11H2,1H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWJXISUMETOK-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Br)C=NN4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Br)/C=N/N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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